molecular formula C16H13FN2OS B5519282 5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE

5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE

Cat. No.: B5519282
M. Wt: 300.4 g/mol
InChI Key: ZKGOGEQMPYIBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Scientific Research Applications

5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on further characterizing this compound, including its synthesis, structure, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzyl mercaptan with 2-acetyl-6-methylpyridine-3-carbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Comparison with Similar Compounds

Similar Compounds

    5-ACETYL-2-[(4-CHLOROPHENYL)SULFANYL]-6-METHYLPYRIDINE-3-CARBONITRILE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    2-FLUORO-4-METHYLPYRIDINE: A simpler compound that shares the pyridine ring and fluorine substitution.

Uniqueness

The uniqueness of 5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

5-acetyl-2-[(2-fluorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-10-14(11(2)20)7-13(8-18)16(19-10)21-9-12-5-3-4-6-15(12)17/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGOGEQMPYIBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC2=CC=CC=C2F)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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